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Compound of Interest

Compound Name: 4-Octyn-2-ol

Cat. No.: B15246158

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyn-2-ol is a secondary acetylenic alcohol. This class of organic compounds,
characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon triple bond
(alkyne), is of significant interest in chemical synthesis and is being explored for various
applications in materials science and drug discovery. The unique electronic and structural
features of the alkynol functional group impart specific reactivity and potential biological activity.
This guide provides a comprehensive overview of the known technical data for 4-Octyn-2-ol,
including its chemical and physical properties, a representative synthetic protocol, spectral data
analysis, and a discussion of its potential applications in research and development.

Chemical and Physical Properties

The fundamental properties of 4-Octyn-2-ol are summarized in the table below. This data is
essential for its handling, characterization, and use in experimental settings.
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Property Value Reference(s)
CAS Number 57355-72-3 [1]
Molecular Formula CsH140 [1]
Molecular Weight 126.20 g/mol [1]
IUPAC Name oct-4-yn-2-ol [1]
Synonyms 4-Octyne-2-ol [1]
Appearance Not specified, likely a liquid
Boiling Point 208.7 °C at 760 mmHg

(Predicted)
Melting Point -39 °C (Predicted)
Density 0.89 g/cm?3 (Predicted)

Refractive Index

1.4375 (Predicted)

Synthesis

While a specific, detailed experimental protocol for the synthesis of 4-Octyn-2-ol is not readily

available in the surveyed literature, a general and widely used method for the preparation of

secondary alkynols involves the nucleophilic addition of a terminal alkyne to an epoxide. The

following is a representative experimental protocol adapted from established procedures for

this class of reaction.

Representative Experimental Protocol: Synthesis of 4-

Octyn-2-ol

Reaction Scheme:
Materials:

e 1-Pentyne

e n-Butyllithium (n-BuLi) in hexanes
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Propylene oxide (methyloxirane)

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether

Saturated aqueous ammonium chloride (NH4Cl) solution
Anhydrous magnesium sulfate (MgSQOa)

Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping
funnel, condenser)

Inert atmosphere (Nitrogen or Argon)

Procedure:

Deprotonation of 1-Pentyne: To a flame-dried, three-necked round-bottom flask equipped
with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous
tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath. Add 1-pentyne
(1.0 equivalent) to the flask. To this solution, add n-butyllithium (1.05 equivalents) dropwise
via the dropping funnel over 30 minutes, ensuring the internal temperature remains below
-70 °C. After the addition is complete, allow the mixture to stir at -78 °C for an additional

hour.

Reaction with Propylene Oxide: Add propylene oxide (1.1 equivalents) dropwise to the
solution of the lithium pentynilide at -78 °C. After the addition, slowly warm the reaction
mixture to room temperature and stir overnight.

Work-up: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction
by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Transfer
the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the
organic layers and wash with brine (2 x 30 mL).

Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator. The crude
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product can be purified by fractional distillation under reduced pressure or by column
chromatography on silica gel to yield pure 4-Octyn-2-ol.

Below is a DOT script for visualizing the synthesis workflow.

1-Pentyne n-BuLi

Deprotonation Propylene_Oxide

Lithium Pentynilide

Nucleophilic_Addition

Purification

Click to download full resolution via product page
Caption: A flowchart illustrating the key stages in the synthesis of 4-Octyn-2-ol.

Spectroscopic Data Analysis

Spectroscopic data is critical for the structural confirmation of 4-Octyn-2-ol. While raw spectral
data is best sourced from databases such as the Spectral Database for Organic Compounds
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(SDBS), the expected spectral characteristics are discussed below.

Spectroscopic Technique Expected Features

- -CHs (C1): Doublet, ~1.2 ppm- -CH(OH)- (C2):
Multiplet, ~3.8-4.2 ppm- -OH: Broad singlet,
variable chemical shift- -CH2- (C3): Multiplet,
~2.2-2.4 ppm- -CHz- (C6): Triplet, ~2.1 ppm- -
CHz- (C7): Sextet, ~1.5 ppm- -CHs (C8): Triplet,
~1.0 ppm

1H NMR

- C1: ~23 ppm- C2: ~62 ppm- C3: ~30 ppm- C4
13C NMR & C5 (Alkyne): ~80-85 ppm- C6: ~21 ppm- C7:
~22 ppm- C8: ~13 ppm

- O-H stretch: Strong, broad band around 3300-
3400 cm~1- C-H stretch (sp3): Medium to strong
bands just below 3000 cm~1- C=C stretch: Weak

Infrared (IR) Spectroscopy band around 2200-2250 cm~t (may be absent
or very weak due to the internal nature of the
alkyne)- C-O stretch: Strong band around 1050-
1150 cm~?

- Molecular lon (M*): A peak at m/z = 126, which
may be weak.- Major Fragments: Expect
fragmentation patterns typical for secondary
Mass Spectrometry (MS) alcohols, including loss of water (M-18, m/z =
108), and alpha-cleavage resulting in fragments
from the loss of a methyl group (M-15, m/z =

111) or a propyl group (M-43, m/z = 83).

Potential Applications in Drug Development and
Research

Currently, there is no specific literature detailing the biological activity or drug development
applications of 4-Octyn-2-ol. However, the broader class of alkynol-containing compounds has
demonstrated a range of biological activities, suggesting potential areas of investigation for this
molecule.
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e Anticancer and Cytotoxic Properties: Many natural and synthetic acetylenic compounds,
including alkynols, have been shown to possess antitumor and cytotoxic activities. These
compounds can act through various mechanisms, including the inhibition of critical enzymes
or the induction of apoptosis.

o Enzyme Inhibition: The alkynol functional group can act as a pharmacophore that interacts
with the active sites of enzymes. For instance, some alkynols have been identified as
inhibitors of aldehyde dehydrogenase (ALDH2), an enzyme implicated in cancer cell
metabolism and survival.

» Antimicrobial and Antifungal Activity: Acetylenic metabolites are known to exhibit antibacterial
and antifungal properties, making them potential leads for the development of new anti-
infective agents.

o Chemical Probe and Synthetic Intermediate: In a research context, 4-Octyn-2-ol can serve
as a valuable building block in organic synthesis. The alkyne and alcohol functionalities allow
for a wide range of chemical transformations, including click chemistry reactions, oxidation,
reduction, and esterification, enabling the synthesis of more complex molecules for biological
screening.

The following DOT script illustrates the potential logical progression from 4-Octyn-2-ol to drug
discovery applications.
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Caption: A conceptual diagram outlining the potential path from 4-Octyn-2-ol to drug discovery.

Safety and Handling

4-Octyn-2-ol is classified with the following GHS hazards:
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e H315: Causes skin irritation.[1]

e H319: Causes serious eye irritation.[1]

o H335: May cause respiratory irritation.[1]

Precautionary Measures:

e Use in a well-ventilated area, preferably in a fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

» Avoid inhalation of vapors and contact with skin and eyes.

o Store in a tightly sealed container in a cool, dry place away from incompatible materials such
as strong oxidizing agents.

Conclusion

4-Octyn-2-ol is a secondary acetylenic alcohol with well-defined chemical and physical
properties. While specific biological activity data for this compound is lacking, the known
activities of related alkynols suggest that it could be a valuable starting point for synthetic
chemistry programs aimed at drug discovery, particularly in the areas of oncology and
infectious diseases. Its utility as a chemical intermediate is clear, and further investigation into
its biological properties is warranted. The information and representative protocols provided in
this guide serve as a valuable resource for researchers and scientists working with or
considering the use of 4-Octyn-2-ol in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: 4-Octyn-2-ol (CAS Number
57355-72-3)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15246158#4-octyn-2-ol-cas-number-57355-72-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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